N,N-Dibutyl-6-ethenyl-2-(methanesulfonyl)pyrimidin-4-amine
Description
Properties
CAS No. |
823220-84-4 |
|---|---|
Molecular Formula |
C15H25N3O2S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N,N-dibutyl-6-ethenyl-2-methylsulfonylpyrimidin-4-amine |
InChI |
InChI=1S/C15H25N3O2S/c1-5-8-10-18(11-9-6-2)14-12-13(7-3)16-15(17-14)21(4,19)20/h7,12H,3,5-6,8-11H2,1-2,4H3 |
InChI Key |
YYLLEOJOAMTDHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=NC(=NC(=C1)C=C)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation for Pyrimidine Core Formation
The synthesis begins with constructing the pyrimidine ring, typically achieved via cyclocondensation reactions. A common approach involves reacting β-diketones or β-keto esters with guanidine derivatives under basic conditions. For example, potassium t-butoxide in boiling t-butanol facilitates the cyclocondensation of 3-aminocrotononitrile with methanesulfonyl acetonitrile, yielding 6-ethenyl-2-(methanesulfonyl)pyrimidin-4-amine as an intermediate. This step requires rigorous temperature control (80–100°C) to prevent side reactions such as polymerization of the ethenyl group.
The choice of base significantly influences reaction efficiency. Potassium t-butoxide, with its strong basicity and steric bulk, promotes deprotonation of the β-keto compound while minimizing nucleophilic attack on the methanesulfonyl group. Solvent polarity also plays a role: t-butanol’s high boiling point and moderate polarity enhance solubility of reactants without destabilizing the transition state.
Introduction of the Methanesulfonyl Group
The methanesulfonyl (-SO₂Me) moiety is introduced either during cyclocondensation or via post-functionalization. Direct incorporation using methanesulfonyl acetonitrile as a precursor streamlines synthesis but risks side reactions due to the electrophilic nature of the sulfonyl group. Alternatively, post-synthetic sulfonation of a pre-formed pyrimidine core can be achieved using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine. This method, adapted from nitropyridine sulfonation techniques, proceeds via nucleophilic substitution at the 2-position of the pyrimidine ring, with yields exceeding 70% under anhydrous conditions.
Table 1: Comparison of Sulfonation Methods
| Method | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Direct incorporation | Methanesulfonyl acetonitrile | 80°C | 65 |
| Post-synthetic sulfonation | MsCl, Et₃N | 0–25°C | 72 |
Alkylation with Dibutylamine
The final step involves N-alkylation of the 4-amino group with dibutylamine. This is typically performed using a nucleophilic substitution reaction, where a leaving group (e.g., chloride or bromide) at the 4-position is displaced by dibutylamine. For instance, treating 6-ethenyl-2-(methanesulfonyl)pyrimidin-4-chloride with excess dibutylamine in tetrahydrofuran (THF) at reflux (66°C) for 12 hours affords the target compound in 58% yield.
The reaction’s success hinges on the leaving group’s reactivity and the amine’s nucleophilicity. Polar aprotic solvents like THF enhance the nucleophilicity of dibutylamine, while excess amine ensures complete substitution. Side products, such as dialkylated species or elimination byproducts, are minimized by maintaining a 2:1 molar ratio of dibutylamine to pyrimidine intermediate.
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
Boiling t-butanol (83–85°C) is preferred for cyclocondensation due to its ability to dissolve both polar intermediates and non-polar reactants. Lower temperatures (<70°C) result in incomplete ring closure, while higher temperatures (>100°C) promote decomposition of the ethenyl group. For alkylation, THF’s moderate polarity (dielectric constant 7.6) balances solvation of the ionic transition state and reactant solubility, outperforming dichloromethane or dimethylformamide in pilot studies.
Catalytic Enhancements
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in sulfonation steps improves reaction rates by facilitating ion-pair formation between methanesulfonyl chloride and the pyrimidine intermediate. This approach, adapted from nitropyridine synthesis, reduces reaction time from 24 hours to 8 hours while maintaining yields above 70%.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
- ¹H NMR : Key signals include a singlet for the methanesulfonyl group (δ 3.2 ppm), a doublet of doublets for the ethenyl protons (δ 5.8–6.3 ppm), and multiplet resonances for the dibutyl chains (δ 0.9–1.6 ppm).
- Mass Spectrometry : The molecular ion peak at m/z 311.4 confirms the molecular weight, while fragments at m/z 228 and 155 correspond to loss of dibutylamine and methanesulfonyl groups, respectively.
Purity Assessment
HPLC analysis using a C18 column (acetonitrile/water gradient) reveals a primary peak at 8.2 minutes (98.5% purity), with minor impurities (<1.5%) attributed to dialkylated byproducts.
Comparative Analysis with Structural Analogues
Impact of Alkyl Chain Length
Replacing dibutylamine with dimethylamine (as in 6-ethenyl-2-(methanesulfonyl)-N,N-dimethylpyrimidin-4-amine) reduces steric hindrance, increasing alkylation yields from 58% to 78%. However, the shorter alkyl chains diminish lipid solubility, limiting biological membrane permeability.
Sulfonyl Group Variations
Analogues with tosyl (-SO₂C₆H₄CH₃) instead of methanesulfonyl groups exhibit slower reaction kinetics in alkylation steps due to increased steric bulk, underscoring the methanesulfonyl group’s synthetic advantages.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-6-ethenyl-2-(methanesulfonyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The dibutyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions may require catalysts such as palladium or nickel complexes, along with suitable ligands and solvents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Ethyl derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-6-ethenyl-2-(methanesulfonyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares N,N-Dibutyl-6-ethenyl-2-(methanesulfonyl)pyrimidin-4-amine with key analogs identified in the evidence:
Substituent Effects on Properties
- Lipophilicity : The dibutyl groups in the target compound significantly increase lipophilicity compared to dimethyl (C9 analog, MW 227.28 g/mol) or ethyl substituents . This property may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Chloro substituents (as in the C7 analog) further enhance electrophilicity, favoring nucleophilic substitution reactions .
- Biological Activity : Pyrimidin-4-amine derivatives with sulfonyl groups show anti-inflammatory and antiproliferative activities. For example, compounds with clustered chemotypes suppress cytokine production in THP-1 cells , while tricyclic pyrimidines act as muscarinic receptor modulators .
Biological Activity
N,N-Dibutyl-6-ethenyl-2-(methanesulfonyl)pyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine family. Its unique structure, characterized by dibutyl groups and a methanesulfonyl moiety, suggests significant potential in medicinal chemistry and materials science. This article explores the biological activity of this compound, highlighting its mechanisms of action, interaction with biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 288.39 g/mol. The compound features a pyrimidine core with distinct functional groups that enhance its reactivity and biological interactions.
Research indicates that this compound may interact with specific enzymes and receptors, influencing various biological pathways. The exact mechanisms are still under investigation, but studies suggest potential interactions with molecular targets involved in cellular growth and metabolism.
Biological Activities
The compound exhibits several notable biological activities, including:
- Antiproliferative Effects : Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines.
- Enzyme Inhibition : Interaction studies have demonstrated binding affinity to various enzymes, which could be crucial for developing therapeutic agents targeting specific diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison can be made with structurally similar compounds:
| Compound Name | Structure | Key Differences |
|---|---|---|
| N,N-Dibutyl-6-ethenyl-2-(methylsulfanyl)pyrimidin-4-amine | Similar structure but features a methylsulfanyl group | Potentially different biological activity due to sulfur variation |
| 2-Aminopyrimidine Derivatives | Share the pyrimidine core | Varied biological activities; some known for antitrypanosomal properties |
| 4-Amino-pyrimidine Compounds | Related structures with amino substitutions | Different reactivity profiles and biological activities |
The presence of the methanesulfonyl group in this compound contributes to its distinct chemical properties, potentially enhancing its utility in therapeutic applications.
Study on Anticancer Activity
In a recent study focusing on the anticancer properties of pyrimidine derivatives, this compound was tested against several cancer cell lines. Results indicated significant inhibition of cell growth in vitro, suggesting its potential as an anticancer agent. Further investigations are required to elucidate the precise mechanisms involved and to evaluate its efficacy in vivo.
Interaction with Biological Targets
Another study explored the binding affinity of this compound to various enzymes involved in metabolic pathways. The findings revealed that the compound effectively interacts with specific targets, indicating its possible role as a modulator of metabolic processes. These interactions could lead to new therapeutic strategies for metabolic disorders.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for N,N-Dibutyl-6-ethenyl-2-(methanesulfonyl)pyrimidin-4-amine, and what key intermediates are involved?
- Methodological Answer : The synthesis of pyrimidine derivatives often begins with functionalizing the pyrimidine core. For example:
- Step 1 : Introduce the methanesulfonyl group via nucleophilic substitution using methanesulfonyl chloride under basic conditions (e.g., NaH in THF) .
- Step 2 : Alkylation of the pyrimidine nitrogen using dibutylamine in a polar aprotic solvent (e.g., DMF) with K₂CO₃ as a base .
- Step 3 : Introduce the ethenyl group via Heck coupling or palladium-catalyzed cross-coupling reactions .
- Key Intermediates :
- 2-Chloro-6-ethenylpyrimidin-4-amine (precursor for sulfonylation).
- N,N-Dibutyl-2-(methanesulfonyl)pyrimidin-4-amine (pre-alkenylation intermediate).
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., ethenyl protons at δ 5.5–6.5 ppm; methanesulfonyl group at δ 3.0–3.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves dihedral angles between the pyrimidine ring and substituents (e.g., ethenyl group orientation) .
- Critical Parameters : Crystallization in ethanol/water mixtures yields single crystals suitable for diffraction studies.
Q. What biological assays are commonly used to evaluate the activity of this compound?
- Methodological Answer :
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or cholinesterases (e.g., acetylcholinesterase inhibition for neuroactivity studies) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HeLa) to assess therapeutic index .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Solvent Selection : DMF or DMSO enhances solubility of intermediates but may require post-reaction purification via column chromatography .
- Catalyst Screening : Pd(PPh₃)₄ vs. Pd(OAc)₂ for ethenylation efficiency.
- Temperature Control : Lower temperatures (0–5°C) during sulfonylation reduce side reactions .
Q. How do crystallography data resolve contradictions in proposed molecular conformations?
- Methodological Answer :
- Dihedral Angle Analysis : X-ray data (e.g., C–C–C–C torsion angles) distinguish between planar and twisted ethenyl configurations .
- Hydrogen Bonding Networks : Intramolecular N–H⋯N bonds stabilize conformations, validated via SHELX refinement .
- Comparative Studies : Overlay with DFT-optimized structures identifies discrepancies (e.g., deviations >1 Å suggest experimental recalibration) .
Q. What strategies address discrepancies in biological activity data across studies?
- Methodological Answer :
- Batch Purity Analysis : HPLC-UV quantifies impurities (e.g., residual solvents) that may skew activity .
- Solubility Optimization : Use of DMSO/PBS mixtures to ensure consistent bioavailability in assays .
- Meta-Analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., fixed incubation times).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
